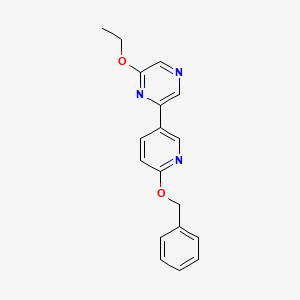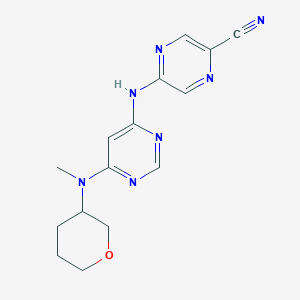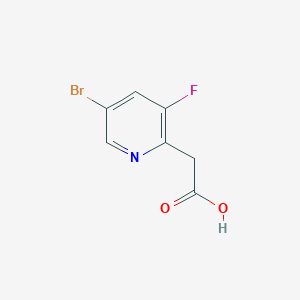
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and fluorine substituents on the pyridine ring
Vorbereitungsmethoden
The synthesis of 2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridineacetic acid with bromine and fluorine reagents under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the substitution reactions. The reaction mixture is then heated to promote the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the pyridine ring can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: Potential applications in medicinal chemistry include the design of new pharmaceuticals with improved efficacy and reduced side effects. The presence of bromine and fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: It can be used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological systems and disrupt specific pathways.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and fluorine atoms can influence the binding affinity and selectivity of the compound for its target.
For example, in enzyme inhibition, the compound may bind to the active site of the enzyme and prevent substrate binding, thereby inhibiting the enzyme’s activity. In receptor modulation, the compound may act as an agonist or antagonist, either activating or blocking the receptor’s signaling pathway.
Vergleich Mit ähnlichen Verbindungen
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid can be compared with other similar compounds, such as:
2-(3-Bromo-5-fluoropyridin-2-yl)acetic acid: This compound has the bromine and fluorine substituents in different positions on the pyridine ring, which can affect its chemical reactivity and biological activity.
2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid: Another positional isomer with different substitution patterns, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its isomers.
Eigenschaften
Molekularformel |
C7H5BrFNO2 |
|---|---|
Molekulargewicht |
234.02 g/mol |
IUPAC-Name |
2-(5-bromo-3-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |
InChI-Schlüssel |
DMXWVAZWKWWVRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol](/img/structure/B15243181.png)
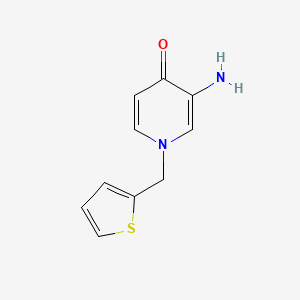
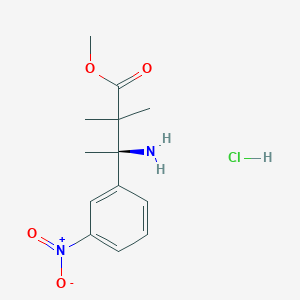
![2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione](/img/structure/B15243198.png)

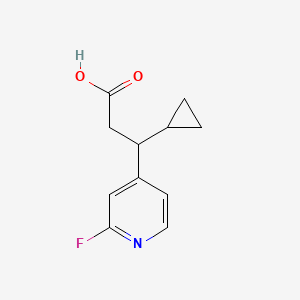
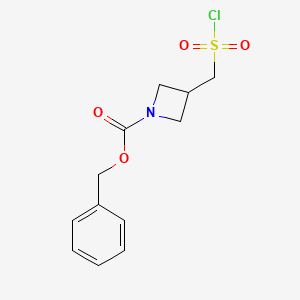

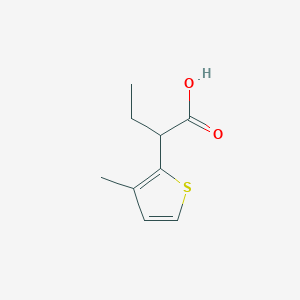


![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
